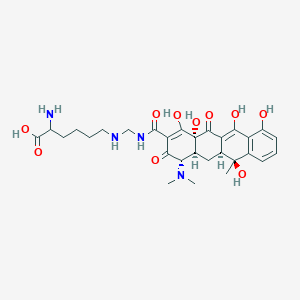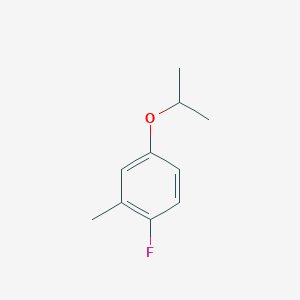
(3-Ethyl-2-hydroxyphenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Ethyl-2-hydroxyphenyl)boronic acid is an organoboron compound that has garnered attention due to its versatile applications in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This compound features a boronic acid functional group attached to a phenyl ring substituted with an ethyl group at the 3-position and a hydroxyl group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for synthesizing (3-Ethyl-2-hydroxyphenyl)boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester. This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters . Another common method is hydroboration, where a B-H bond is added over an alkene or alkyne to yield the corresponding alkyl or alkenylborane .
Industrial Production Methods: Industrial production of boronic acids often employs large-scale hydroboration reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yields and purity of the desired boronic acid .
Chemical Reactions Analysis
Types of Reactions: (3-Ethyl-2-hydroxyphenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: Conversion to phenols or other oxygenated derivatives.
Reduction: Formation of boranes or other reduced boron species.
Substitution: Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Palladium catalysts are typically used in Suzuki-Miyaura coupling reactions.
Major Products:
Oxidation: Phenols and quinones.
Reduction: Boranes and borohydrides.
Substitution: Biaryl compounds and other coupled products.
Scientific Research Applications
(3-Ethyl-2-hydroxyphenyl)boronic acid is widely used in scientific research due to its ability to form stable carbon-boron bonds, which are crucial in various applications:
Chemistry: Used in Suzuki-Miyaura coupling reactions to synthesize complex organic molecules.
Biology: Employed in the design of boron-containing drugs and drug delivery systems.
Medicine: Utilized in boron neutron capture therapy for cancer treatment.
Industry: Applied in the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism of action of (3-Ethyl-2-hydroxyphenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst forms a complex with the aryl halide, resulting in the oxidative addition of the aryl group to the palladium.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The coupled product is released, regenerating the palladium catalyst.
Comparison with Similar Compounds
- Phenylboronic acid
- 3-Hydroxyphenylboronic acid
- 3-Fluoro-2-hydroxyphenylboronic acid
Uniqueness: (3-Ethyl-2-hydroxyphenyl)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. The presence of the ethyl group at the 3-position and the hydroxyl group at the 2-position influences its electronic properties and steric effects, making it a valuable reagent in organic synthesis .
Properties
Molecular Formula |
C8H11BO3 |
|---|---|
Molecular Weight |
165.98 g/mol |
IUPAC Name |
(3-ethyl-2-hydroxyphenyl)boronic acid |
InChI |
InChI=1S/C8H11BO3/c1-2-6-4-3-5-7(8(6)10)9(11)12/h3-5,10-12H,2H2,1H3 |
InChI Key |
XBRUEIJCIGVSKC-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C(=CC=C1)CC)O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-[7-Trifluoromethyl-5-(4-trifluoromethyl-phenyl)-pyrazolo[1,5-a]pyrimidin-3-ylethynyl]-pyridine-3-sulfonic acid](/img/structure/B13406824.png)

![(6aR,10aR)-9-Carboxy-6,6-dimethyl-3-pentyl-6a,7,8,10a-tetrahydro-6H-dibenzo[b,d]pyran-1-yl beta-D-glucopyranosiduronic acid](/img/structure/B13406833.png)
![2-Methyl-5-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B13406838.png)






![Ethyl 3-amino-6-fluoro-9-methyl-4-oxo-4,9-dihydrothieno[2,3-b]quinoline-2-carboxylate](/img/structure/B13406865.png)

